molecular formula C12H18O B14657108 Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)- CAS No. 53585-12-9

Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)-

Cat. No.: B14657108
CAS No.: 53585-12-9
M. Wt: 178.27 g/mol
InChI Key: DIXPNXMCGXWBQL-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)- is an organic compound with the molecular formula C12H18O. It is characterized by the presence of a six-membered cyclohexene ring and an aldehyde functional group. This compound is notable for its unique structure, which includes a double bond between the cyclohexene ring and the pentanal chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)- typically involves the reaction of 4-methyl-3-cyclohexen-1-one with pentanal under specific conditions. The reaction is often catalyzed by a base, such as sodium hydroxide, and carried out in an organic solvent like ethanol. The reaction proceeds through an aldol condensation mechanism, forming the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-quality Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)- .

Chemical Reactions Analysis

Types of Reactions

Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s double bond can participate in various chemical reactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)- is unique due to its combination of a cyclohexene ring and an aldehyde group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

53585-12-9

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(4Z)-4-(4-methylcyclohex-3-en-1-ylidene)pentanal

InChI

InChI=1S/C12H18O/c1-10-5-7-12(8-6-10)11(2)4-3-9-13/h5,9H,3-4,6-8H2,1-2H3/b12-11+

InChI Key

DIXPNXMCGXWBQL-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC/C(=C(/C)\CCC=O)/CC1

Canonical SMILES

CC1=CCC(=C(C)CCC=O)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.